1-(3-fluorobenzoyl)piperazine 1-(3-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 179334-10-2
VCID: VC20883361
InChI: InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
SMILES: C1CN(CCN1)C(=O)C2=CC(=CC=C2)F
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol

1-(3-fluorobenzoyl)piperazine

CAS No.: 179334-10-2

Cat. No.: VC20883361

Molecular Formula: C11H13FN2O

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzoyl)piperazine - 179334-10-2

Specification

CAS No. 179334-10-2
Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
IUPAC Name (3-fluorophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Standard InChI Key KXFXHXPKGLLUGX-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC(=CC=C2)F
Canonical SMILES C1CN(CCN1)C(=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Properties

1-(3-fluorobenzoyl)piperazine consists of a piperazine ring with a 3-fluorobenzoyl group attached to one of the nitrogen atoms. The compound belongs to the broader class of benzoylpiperazines, which are characterized by the presence of a carbonyl linkage between the piperazine and aromatic moieties.

Basic Properties

The parent compound 1-(3-fluorobenzoyl)piperazine has the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₃FN₂O
Molecular Weight208.24 g/mol
CAS NumberNot specifically identified in search results
IUPAC Name(3-fluorophenyl)(piperazin-1-yl)methanone
AppearanceTypically solid at room temperature
The hydrochloride salt of this compound (1-(3-fluorobenzoyl)piperazine hydrochloride) is also well-documented with CAS number 1187890-39-6 and molecular formula C₁₁H₁₄ClFN₂O .

Structural Characteristics

The 1-(3-fluorobenzoyl)piperazine molecule contains several key structural features:

  • A piperazine heterocycle (six-membered ring with two nitrogen atoms at positions 1 and 4)

  • A 3-fluorophenyl group connected via a carbonyl linkage to one of the piperazine nitrogens

  • A secondary amine group at the opposite nitrogen of the piperazine ring
    This molecular structure contributes to the compound's reactivity patterns, particularly the ability of the secondary amine to participate in further functionalization reactions, making the compound valuable as a building block for more complex structures.

Synthesis Methods

Several approaches can be employed for the synthesis of 1-(3-fluorobenzoyl)piperazine and its derivatives, as evidenced by related synthetic routes in the literature.

Direct Acylation Method

A straightforward approach involves the acylation of piperazine with 3-fluorobenzoyl chloride:

  • Reaction of piperazine with 3-fluorobenzoyl chloride in the presence of a base (typically triethylamine)

  • The reaction is typically performed in dichloromethane at low temperature (-10°C to 0°C)

  • Gradual warming to room temperature and continued stirring for several hours

  • Purification by filtration and recrystallization
    This approach is similar to methods employed for other benzoylpiperazines where control of reaction temperature is crucial to prevent formation of bis-acylated byproducts .

Alternative Synthesis Route

Another potential route involves:

  • Protection of one nitrogen of piperazine (commonly using Boc protection)

  • Acylation of the unprotected nitrogen with 3-fluorobenzoyl chloride

  • Deprotection using acid (typically trifluoroacetic acid for Boc group)
    This approach, documented for similar piperazine derivatives, helps control selectivity when mono-substitution is desired .

Analytical Methods and Characterization

The analysis and characterization of 1-(3-fluorobenzoyl)piperazine can be performed using various instrumental techniques.

Chromatographic Analysis

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the detection and quantification of piperazine derivatives in various matrices. A protocol utilizing LC-MS triple quadrupole with a heated ESI probe has been documented for similar compounds .
The method parameters typically include:

  • Reverse-phase chromatography

  • Gradient elution with acetonitrile and formic acid as mobile phases

  • Detection using multiple reaction monitoring (MRM)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation:

  • ¹H NMR for 1-(3-fluorobenzoyl)piperazine would typically show:

    • Aromatic protons from the 3-fluorophenyl group around 7.0-7.8 ppm

    • Piperazine protons as multiplets in the 2.8-3.6 ppm range

    • Evidence of conformers due to partial amide bond rotation

  • ¹³C NMR would show:

    • Carbonyl carbon signal around 165-170 ppm

    • Aromatic carbons between 115-165 ppm

    • Piperazine carbons around 40-50 ppm

  • ¹⁹F NMR:

    • Single fluorine signal characteristic of the meta position on the aromatic ring

Dynamic NMR Phenomena

Like other related piperazine derivatives, 1-(3-fluorobenzoyl)piperazine likely exhibits conformational dynamics observable by NMR. This results from:

  • Restricted rotation around the amide C-N bond

  • Piperazine ring chair-chair interconversion
    These dynamic processes can be characterized by variable temperature NMR studies, allowing determination of energy barriers for these conformational changes .

Derivatives and Related Compounds

The 1-(3-fluorobenzoyl)piperazine scaffold serves as a versatile intermediate for synthesizing more complex molecules, especially through functionalization of the secondary nitrogen.

N-Substituted Derivatives

Various derivatives with substitution at the free nitrogen position have been reported:

DerivativeMolecular FormulaCAS Number (if available)Reference
1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazineC₂₁H₂₃FN₂O₅-
1-(3-fluorobenzoyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]piperazineC₂₁H₂₀FN₃O₂S606088-62-4
1-(3-fluorobenzoyl)-4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazineC₁₆H₁₆FN₇O1058496-82-4
These derivatives demonstrate the versatility of the basic scaffold for creating compounds with potentially diverse biological activities.

Related Structural Analogs

Several structurally similar compounds have also been documented:

  • 1-(3-Fluorophenyl)piperazine (CAS: 3801-89-6):

    • Lacks the carbonyl group present in 1-(3-fluorobenzoyl)piperazine

    • Used as an intermediate in pharmaceutical synthesis

  • 1-(3-Fluorobenzyl)piperazine (CAS: 55513-19-4):

    • Contains a methylene bridge instead of a carbonyl group

    • Available commercially as a research chemical
      The structural relationships between these compounds provide insights into the influence of specific functional groups on physical properties and biological activities.

Hazard TypeClassification
Acute Toxicity (Oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
STOT SEMay cause respiratory irritation (H335)

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